Hydrogen Bond Acceptor-to-Donor (HBA/HBD) Ratio of 1.5 Offers Differentiated Physicochemical Balance vs. Benzamide and Alaninamide Comparators
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide presents an HBA count of 3 and HBD count of 2 (ratio 1.5), compared to the 3-methoxypropyl alaninamide analog (CAS 1132804-54-6) which also has 3 HBA / 2 HBD, but lacks the phenyl ring, and the benzamide analog (CAS 30481-59-5) which has an estimated HBA of 3 and HBD of 2 but a different electronic environment due to direct aryl-amide conjugation [1]. The phenylalaninamide core of the target compound provides a unique combination of aromatic π-stacking potential absent in the alaninamide scaffold, while maintaining the same nominal HBA/HBD ratio and a TPSA (Topological Polar Surface Area) of 64.4 Ų [1].
| Evidence Dimension | Hydrogen Bond Acceptor / Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA: 3; HBD: 2; TPSA: 64.4 Ų |
| Comparator Or Baseline | 2-Amino-N-(3-methoxypropyl)-DL-propanamide (CAS 1132804-54-6): HBA: 3; HBD: 2; TPSA: 64.4 Ų (identical HBA/HBD/TPSA, but no aromatic ring). 2-Amino-N-(3-methoxypropyl)benzamide (CAS 30481-59-5): HBA: ~3; HBD: ~2; TPSA: 64.35 Ų |
| Quantified Difference | Nominal HBA/HBD ratio and TPSA are equivalent across scaffolds; the differentiating factor is the presence (target) vs. absence (alaninamide) of the phenyl ring, and the electronic context of the amide linkage (aliphatic vs. aryl-conjugated). |
| Conditions | Computed properties via PubChem 2.2 / Cactvs 3.4.8.18 and ChemSrc. |
Why This Matters
Pharmaceutical profiling relies on the balance of hydrogen bonding and lipophilicity; the phenylalaninamide core provides aromatic interactions absent in simpler alkyl analogs, which is critical for maintaining target affinity in structure-based drug design campaigns involving aromatic binding pockets.
- [1] PubChem. 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide. TPSA: 64.4 Ų; HBA: 3; HBD: 2. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-_3-methoxypropyl_-3-phenylpropanamide View Source
